![molecular formula C9H7BrClN B2579422 4-Bromo-7-chloro-1-methyl-1H-indole CAS No. 1379352-82-5](/img/structure/B2579422.png)
4-Bromo-7-chloro-1-methyl-1H-indole
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Overview
Description
4-Bromo-7-chloro-1-methyl-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a main role in cell biology and have attracted increasing attention for their application as biologically active compounds for the treatment of various disorders .
Synthesis Analysis
The synthesis of indole derivatives has been a focus of the chemical community due to their importance . For instance, the reaction of compound 384 with H2O under acidic reaction conditions afforded 7-bromo-4-(hydroxymethyl)-2-methylindole (385) in very good yields (88% yields). This was then transformed into the alkaloid 4-(hydroxymethyl)-2-methylindole (386) by using radical reduction .Molecular Structure Analysis
The molecular formula of 4-Bromo-7-chloro-1-methyl-1H-indole is C9H7BrClN . The average mass is 244.516 Da and the monoisotopic mass is 242.945038 Da .Chemical Reactions Analysis
Indole derivatives, including 4-Bromo-7-chloro-1-methyl-1H-indole, are known to undergo various chemical reactions. For example, the reaction of compound 384 with H2O under acidic reaction conditions resulted in 7-bromo-4-(hydroxymethyl)-2-methylindole (385) in very good yields (88% yields). This was then transformed into the alkaloid 4-(hydroxymethyl)-2-methylindole (386) by using radical reduction .Scientific Research Applications
- Researchers have investigated 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives as antiviral agents. Notably, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A virus .
- Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives demonstrated potent antiviral activity against Coxsackie B4 virus .
- Imidazole-containing compounds, including indole derivatives, have been studied for their anti-HIV-1 activity. These compounds show promise in inhibiting HIV replication .
- Molecular docking studies have provided insights into their interactions with viral proteins, suggesting their therapeutic potential .
Antiviral Activity
Anti-HIV Potential
Mechanism of Action
Target of Action
The primary targets of 4-Bromo-7-chloro-1-methyl-1H-indole It is known that indole derivatives, to which this compound belongs, play a significant role in cell biology . They are biologically active compounds used for the treatment of various disorders in the human body .
Mode of Action
The specific mode of action of 4-Bromo-7-chloro-1-methyl-1H-indole Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
The exact biochemical pathways affected by 4-Bromo-7-chloro-1-methyl-1H-indole Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The molecular and cellular effects of 4-Bromo-7-chloro-1-methyl-1H-indole Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
properties
IUPAC Name |
4-bromo-7-chloro-1-methylindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClN/c1-12-5-4-6-7(10)2-3-8(11)9(6)12/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSONUFNSFDFCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC(=C21)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-7-chloro-1-methyl-1H-indole |
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